molecular formula C24H22N4O5 B2523965 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 921828-27-5

2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2523965
CAS No.: 921828-27-5
M. Wt: 446.463
InChI Key: DXVDKMNQLDYEQN-UHFFFAOYSA-N
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Description

2-(3-Benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is a compound belonging to the family of pyrido[3,2-d]pyrimidines, which are heterocyclic compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

  • The synthesis of 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide typically involves multi-step processes.

  • One common approach begins with the preparation of the pyrido[3,2-d]pyrimidine core, often through the condensation of pyrimidine derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

  • The benzyl group can be introduced via alkylation reactions.

  • The acetyl group is added through acetylation reactions, typically employing acetic anhydride or acetyl chloride as reagents.

  • Dimethoxyphenyl derivatives are introduced using amination reactions.

Industrial Production Methods

  • Industrial production might use more cost-effective starting materials and reagents to scale up the synthesis while ensuring high yield and purity.

  • Process optimization, including choice of solvents, temperature control, and reaction times, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation reactions, especially if the dimethoxyphenyl group is involved.

  • Reduction: : Reduction reactions might be used to modify the pyrimidine core or the benzyl group.

  • Substitution: : Nucleophilic substitution reactions are common, particularly involving the benzyl and acetyl groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Alkyl halides, acyl chlorides.

Major Products

  • Depending on the reaction conditions, various derivatives of the original compound can be synthesized, including those with modified aromatic rings or different side chains.

Scientific Research Applications

Chemistry

  • This compound is often used as a building block for creating more complex molecules.

  • It serves as a precursor in organic synthesis reactions.

Biology and Medicine

  • Research is focused on its interactions with specific enzymes and receptors in biological systems.

Industry

  • Used in the development of novel materials with unique properties.

Mechanism of Action

Molecular Targets and Pathways

  • The compound interacts with specific enzymes and receptors in the body, influencing biochemical pathways.

  • It may act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups.

Comparison with Similar Compounds

Comparison and Uniqueness

  • Compared to other pyrido[3,2-d]pyrimidine derivatives, 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide stands out due to its specific functional groups.

  • Its unique combination of a benzyl group, dimethoxyphenyl ring, and acetyl group gives it distinct chemical and biological properties.

Similar Compounds

  • Pyrido[3,2-d]pyrimidine derivatives without the benzyl group.

  • Compounds with similar heterocyclic cores but different side chains or functional groups.

There you have it! A comprehensive look at this intriguing compound. Anything else you want to dive into?

Properties

IUPAC Name

2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O5/c1-32-19-11-10-17(13-20(19)33-2)26-21(29)15-27-18-9-6-12-25-22(18)23(30)28(24(27)31)14-16-7-4-3-5-8-16/h3-13H,14-15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVDKMNQLDYEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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